N-(3-chloro-2-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chloro-2-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system, which is fused with a carboxamide group and substituted with a 3-chloro-2-methylphenyl group. Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C18H14ClNO3 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-6-7-12-15(21)9-17(23-16(12)8-10)18(22)20-14-5-3-4-13(19)11(14)2/h3-9H,1-2H3,(H,20,22) |
InChI Key |
MAZMVBCJBHCLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-chloro-2-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methylphenylamine and 7-methyl-4-oxo-4H-chromene-2-carboxylic acid.
Coupling Reaction: The 3-chloro-2-methylphenylamine is reacted with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-(3-chloro-2-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical pathways.
Molecular Targets: It targets specific proteins and receptors involved in inflammation, pain, and cancer progression.
Pathways: The compound interferes with signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide share structural similarities.
Uniqueness: The presence of the chromene ring system and the specific substitution pattern in this compound contribute to its unique biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
